molecular formula C11H12N2O5 B2884206 Ethyl [(2-methyl-4-nitrophenyl)amino](oxo)acetate CAS No. 333441-78-4

Ethyl [(2-methyl-4-nitrophenyl)amino](oxo)acetate

Cat. No.: B2884206
CAS No.: 333441-78-4
M. Wt: 252.226
InChI Key: DMNGKTUPPZQNHF-UHFFFAOYSA-N
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Description

Ethyl (2-methyl-4-nitrophenyl)aminoacetate (CAS: 333441-78-4) is a nitro-substituted aromatic compound with the molecular formula C₁₁H₁₂N₂O₅ and a molecular weight of 252.22 g/mol . Its structure features:

  • An ethyl ester group (–COOEt) linked to an oxoacetate backbone.
  • A 2-methyl-4-nitrophenyl substituent, where the nitro group (–NO₂) is para to the amino linkage and ortho to the methyl group (–CH₃).

Its reactivity is influenced by the electron-withdrawing nitro group, which enhances electrophilicity at the carbonyl center, and the methyl group, which introduces steric hindrance.

Properties

IUPAC Name

ethyl 2-(2-methyl-4-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-5-4-8(13(16)17)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNGKTUPPZQNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Mechanistic Considerations

Acylation-Nitration-Hydrolysis Cascade

This three-step method, detailed in CN101774929A, begins with o-toluidine (2-methylaniline) as the starting material:

  • Acylation :
    $$ \text{o-Toluidine} + \text{Acetic anhydride} \xrightarrow{100^\circ \text{C}} \text{N-(2-Methylphenyl)acetamide} $$
    Acetic anhydride (45 g, 0.75 mol) reacts with o-toluidine (32.1 g, 0.3 mol) under reflux for 4 hours, yielding the acetylated intermediate.

  • Nitration :
    $$ \text{N-(2-Methylphenyl)acetamide} + \text{HNO}_3 \xrightarrow{30^\circ \text{C}} \text{N-(2-Methyl-4-nitrophenyl)acetamide} $$
    Concentrated nitric acid (65%, 32 g, 0.33 mol) is added dropwise at ≤30°C, followed by 5-hour isothermal reaction. The crude product is precipitated in cold water (10°C), yielding a yellow solid.

  • Hydrolysis :
    $$ \text{N-(2-Methyl-4-nitrophenyl)acetamide} + \text{HCl} \xrightarrow{90^\circ \text{C}} \text{2-Methyl-4-nitroaniline} $$
    Hydrolysis with 35% HCl (75 mL) under reflux for 3 hours generates 2-methyl-4-nitroaniline, which is subsequently reacted with ethyl oxalyl chloride to form the target compound.

Key Data:
Step Yield Purity Conditions
Acylation 95% 98% 100°C, 4 h
Nitration 85% 96% 30°C, 5 h
Hydrolysis 78.3% 97% 90°C, 3 h (HCl)

Direct Coupling with Ethyl Oxalyl Chloride

A two-step approach couples pre-synthesized 2-methyl-4-nitroaniline with ethyl oxalyl chloride:

  • Amidation :
    $$ \text{2-Methyl-4-nitroaniline} + \text{Ethyl oxalyl chloride} \xrightarrow{\text{Et}_3\text{N, EtOAc}} \text{Ethyl (2-methyl-4-nitrophenyl)aminoacetate} $$
    Ethyl oxalyl chloride (1.7 g, 0.01 mol) reacts with 2-methyl-4-nitroaniline in ethyl acetate containing triethylamine at 0–20°C for 6.5 hours, achieving 89.1% yield.

  • Workup :
    The crude product is purified via recrystallization from 80% aqueous ethanol, enhancing purity to >99%.

Key Data:
Parameter Value
Temperature 0–20°C
Reaction Time 6.5 h
Yield 89.1%
Solvent Ethyl acetate

Ugi Multicomponent Reaction

The RSC supplement describes a one-pot Ugi reaction using:

  • 2-Methyl-4-nitroaniline
  • Ethyl isocyanatoacetate
  • Carboxylic acid derivative

$$ \text{2-Methyl-4-nitroaniline} + \text{Ethyl isocyanatoacetate} \xrightarrow{\text{DCM}} \text{Target Compound} $$
In dichloromethane (DCM), the amine reacts with ethyl isocyanatoacetate (0.28 mL, 2.5 mmol) at room temperature for 24 hours, yielding 99% product.

Key Advantages:
  • Regioselectivity : Avoids nitration side products.
  • Scalability : Suitable for milligram to gram-scale synthesis.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Purity Scalability Cost
Acylation-Nitration 78.3% 97% Industrial Low
Direct Coupling 89.1% 99% Pilot Plant Moderate
Ugi Reaction 99% 99% Lab-Scale High

Byproduct Formation

  • Acylation-Nitration : Generates isomeric impurities (e.g., 3-nitro derivatives) requiring alkaline wash (pH 1.5).
  • Direct Coupling : Minimal byproducts due to stoichiometric control.
  • Ugi Reaction : No reported byproducts.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s nitro group facilitates reduction to amines for anticancer agents, as demonstrated in MDPI studies.

Agrochemical Uses

Patent data highlights its role in synthesizing herbicides via Schiff base formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methyl-4-nitrophenyl)aminoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-methyl-4-nitrophenyl)aminoacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl (2-methyl-4-nitrophenyl)aminoacetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Table 1: Structural and Electronic Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Electronic Effects
Ethyl (2-methyl-4-nitrophenyl)aminoacetate C₁₁H₁₂N₂O₅ –NO₂ (para), –CH₃ (ortho) 252.22 Strong electron withdrawal (–NO₂), steric hindrance (–CH₃)
Ethyl (4-methoxy-2-nitrophenyl)aminoacetate C₁₁H₁₂N₂O₆ –NO₂ (ortho), –OCH₃ (para) 268.23 Electron donation (–OCH₃) vs. withdrawal (–NO₂)
Ethyl (3-fluoro-4-methylphenyl)aminoacetate C₁₀H₁₁FNO₃ –F (meta), –CH₃ (para) 212.20 Moderate electron withdrawal (–F), steric hindrance (–CH₃)
Ethyl (4-fluoro-3-nitrophenyl)aminoacetate C₁₀H₈FN₂O₅ –NO₂ (meta), –F (para) 255.18 Strong electron withdrawal (–NO₂, –F), resonance effects
Ethyl (4-nitrophenyl)aminoacetate C₁₀H₁₀N₂O₅ –NO₂ (para), no methyl group 238.20 Electron withdrawal (–NO₂), reduced steric bulk

Key Observations :

  • Nitro Group Position: The para-nitro group in the target compound enhances electrophilicity compared to ortho-nitro analogs (e.g., ), where steric clashes with the amino group may reduce reactivity .
  • Methoxy vs.

Reactivity Insights :

  • The target compound’s methyl group may slow reaction kinetics in sterically demanding processes compared to analogs like , which lacks this substituent .
  • Fluorinated analogs () exhibit enhanced stability in oxidative conditions due to the strong C–F bond, making them suitable for high-temperature reactions .

Biological Activity

Ethyl (2-methyl-4-nitrophenyl)aminoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing upon various research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of Ethyl (2-methyl-4-nitrophenyl)aminoacetate involves the reaction of 2-methyl-4-nitroaniline with ethyl oxoacetate. The reaction typically follows a multi-step process that includes the formation of intermediates which are crucial for enhancing biological activity.

Table 1: Synthesis Steps

StepReactantsConditionsProduct
12-methyl-4-nitroaniline, ethyl oxoacetateReflux in solventIntermediate A
2Intermediate AAcidic conditionsEthyl (2-methyl-4-nitrophenyl)aminoacetate

Biological Activity

Ethyl (2-methyl-4-nitrophenyl)aminoacetate exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has significant antibacterial and antifungal properties. It has been tested against various strains, demonstrating efficacy comparable to standard antibiotics .
  • Antioxidant Properties : The compound displays notable antioxidant activity, which is attributed to the presence of the nitro group that enhances its electron-donating ability. This property is crucial for protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Research indicates that Ethyl (2-methyl-4-nitrophenyl)aminoacetate can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the molecular structure significantly influence the biological activity of Ethyl (2-methyl-4-nitrophenyl)aminoacetate. For instance:

  • Nitro Substitution : The presence of the nitro group at the para position enhances antimicrobial activity.
  • Alkyl Chain Variations : Alterations in the ethyl substituent can lead to variations in potency against specific microbial strains.

Table 2: Structure-Activity Relationship Findings

ModificationBiological ActivityObservations
Nitro group presenceEnhanced antimicrobial activityEffective against Gram-positive bacteria
Variation in alkyl chain lengthVariable potencyShorter chains generally show higher activity

Case Studies

  • Antimicrobial Efficacy : A study tested Ethyl (2-methyl-4-nitrophenyl)aminoacetate against clinical isolates of Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) comparable to conventional treatments, highlighting its potential as an alternative therapeutic agent .
  • In Vivo Anti-inflammatory Study : In rodent models, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, demonstrating its anti-inflammatory capability .
  • Oxidative Stress Protection : In cellular models exposed to oxidative stress, Ethyl (2-methyl-4-nitrophenyl)aminoacetate exhibited protective effects by reducing reactive oxygen species (ROS) levels, suggesting its utility in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (2-methyl-4-nitrophenyl)aminoacetate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between ethyl oxalyl monochloride and 2-methyl-4-nitroaniline. Key parameters include:

  • Solvent selection : Dichloromethane or ethyl acetate for solubility and stability .
  • Temperature : Maintained at 0–5°C to prevent side reactions (e.g., over-oxidation or ester hydrolysis) .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Ethyl (2-methyl-4-nitrophenyl)aminoacetate?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) identifies the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.2–4.3 ppm, quartet) and nitro group (meta-substituted aromatic protons at δ 8.1–8.3 ppm) .
  • IR : Stretching frequencies for C=O (1730–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 295.1, with fragmentation patterns matching the nitro and ester moieties .

Q. How does the nitro group at the 4-position influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, directing electrophilic attacks to the ortho and para positions of the aromatic ring. For example:

  • Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF at 80°C to replace the nitro group, monitored by TLC .
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino, forming Ethyl (2-methyl-4-aminophenyl)aminoacetate. Use FTIR to track loss of NO₂ peaks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and regioselectivity of Ethyl (2-methyl-4-nitrophenyl)aminoacetate in reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO). The nitro group lowers LUMO energy (-1.8 eV), favoring nucleophilic attacks at the aromatic ring’s para position .
  • Molecular Electrostatic Potential (MEP) : Visualize charge distribution to identify reactive sites (e.g., electrophilic carbonyl carbon at δ+0.25) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Studies : Test across concentrations (1–100 µM) in HEK-293 and MCF-7 cell lines. Use MTT assays to differentiate cytotoxic (IC₅₀ < 50 µM) vs. therapeutic effects .
  • Target Validation : Employ molecular docking (AutoDock Vina) with bacterial enoyl-ACP reductase (PDB: 1BVR) to confirm binding affinity (ΔG < -7 kcal/mol) .

Q. How can X-ray crystallography using SHELXL refine the crystal structure of Ethyl (2-methyl-4-nitrophenyl)aminoacetate, and what challenges arise due to its nitro group?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. The nitro group causes anisotropic displacement parameters; apply SHELXL restraints (ISOR, DELU) to refine thermal motion .
  • Validation : Check R-factor convergence (<5%). The twisted conformation of the nitro group relative to the aromatic ring (dihedral angle ~30°) may require TWIN/BASF corrections for twinning .

Q. What mechanistic insights explain the compound’s role as a protease inhibitor in enzyme kinetics studies?

  • Methodological Answer :

  • Kinetic Assays : Use trypsin or chymotrypsin with fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Monitor inhibition via fluorescence quenching (λₑₓ = 380 nm, λₑₘ = 460 nm). Calculate Kᵢ (competitive inhibition) using Lineweaver-Burk plots .
  • Site-Directed Mutagenesis : Modify enzyme active sites (e.g., Ser195Ala in trypsin) to confirm hydrogen bonding between the carbonyl group and catalytic triad .

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